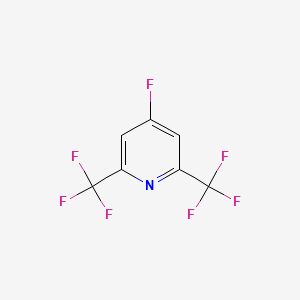

4-Fluoro-2,6-bis-trifluoromethyl-pyridine

Beschreibung

Significance of Fluorine and Trifluoromethyl Moieties in Modern Heterocyclic Chemistry

Fluorine and trifluoromethyl (-CF3) groups are prized in contemporary heterocyclic chemistry for their ability to profoundly modify the physicochemical and biological properties of a molecule. The high electronegativity of fluorine can alter the acidity and basicity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism. The trifluoromethyl group, a strong electron-withdrawing moiety, often improves a compound's lipophilicity, membrane permeability, and binding affinity to biological targets. These attributes have led to the widespread use of fluorinated heterocycles in the development of pharmaceuticals and advanced materials.

Overview of Pyridine (B92270) Derivatives as Versatile Chemical Scaffolds

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of chemical compounds. Its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to participate in hydrogen bonding, which are crucial for biological activity. The stability of the pyridine ring allows for a wide range of chemical modifications, making it a versatile platform for the design of new molecules with tailored properties.

Contextualization of 4-Fluoro-2,6-bis-trifluoromethyl-pyridine within Fluorinated Pyridine Derivatives

This compound is a highly functionalized pyridine derivative that embodies the key features of fluorinated heterocyclic chemistry. The presence of two strongly electron-withdrawing trifluoromethyl groups at the 2 and 6 positions significantly influences the electronic properties of the pyridine ring, making it electron-deficient. This electronic characteristic, combined with the fluorine atom at the 4-position, renders the molecule particularly susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of more complex derivatives. This compound serves as a valuable intermediate for introducing the 2,6-bis(trifluoromethyl)pyridinyl moiety into larger molecules, a strategy often employed in the design of bioactive compounds and specialized polymers.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H2F7N |

|---|---|

Molekulargewicht |

233.09 g/mol |

IUPAC-Name |

4-fluoro-2,6-bis(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H2F7N/c8-3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H |

InChI-Schlüssel |

ZHYWJGFDWAVKHC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)F |

Herkunft des Produkts |

United States |

Reactivity and Chemical Transformations of 4 Fluoro 2,6 Bis Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, allowing for the introduction of a wide array of functional groups onto the heterocyclic ring.

The SNAr reaction on π-deficient aromatic rings like pyridine typically proceeds through a two-step addition-elimination mechanism. youtube.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com For pyridines, the ring nitrogen atom plays a crucial role in stabilizing this intermediate by delocalizing the negative charge, particularly when the substitution occurs at the 2- or 4-position. youtube.com The reaction concludes with the departure of the leaving group, restoring the aromaticity of the ring.

In highly fluorinated systems like perfluoropyridine, the strong inductive effect of multiple fluorine atoms renders the ring exceptionally reactive towards nucleophiles. nih.gov While the Meisenheimer intermediate model is widely accepted, recent discussions and computational studies have proposed the possibility of a concerted SNAr (CSNAr) mechanism, where the bond formation with the nucleophile and the cleavage of the bond to the leaving group occur in a single, synchronous step. nih.govacs.org This alternative pathway may circumvent the formation of a traditional Meisenheimer intermediate, particularly under specific catalytic conditions. acs.orgresearchgate.net

The reactivity of 4-fluoro-2,6-bis(trifluoromethyl)pyridine in SNAr reactions is profoundly influenced by its unique substitution pattern. The trifluoromethyl (CF₃) group is a potent electron-withdrawing substituent, as evidenced by its large positive Hammett constant (σp = 0.54). nih.gov The presence of two such groups at the C-2 and C-6 positions drastically reduces the electron density of the entire pyridine ring.

This pronounced electron deficiency makes the ring highly electrophilic and activates it for nucleophilic attack. The C-4 position is particularly reactive due to:

Activation by the Ring Nitrogen: It is para to the electron-withdrawing nitrogen atom.

Activation by CF₃ Groups: It is further activated by the strong inductive effects of the two flanking trifluoromethyl groups.

The fluorine atom at the C-4 position serves as an excellent leaving group in SNAr reactions. Consequently, the convergence of these electronic factors makes 4-fluoro-2,6-bis(trifluoromethyl)pyridine a highly reactive substrate, predisposing it to facile substitution at the C-4 position.

The high reactivity of the C-F bond at the 4-position allows for SNAr reactions with a diverse range of nucleophiles under relatively mild conditions. acs.org This versatility enables the synthesis of a variety of 4-substituted 2,6-bis(trifluoromethyl)pyridine (B1297899) derivatives.

Common transformations include:

Amination: Reaction with primary or secondary amines yields the corresponding 4-amino derivatives.

Thiolation: Thiolates, generated from thiols and a base, readily displace the fluoride (B91410) to form 4-thioethers.

Alkoxylation and Hydroxylation: Alkoxides and hydroxides serve as effective oxygen-based nucleophiles, leading to the formation of 4-alkoxy and 4-hydroxy products, respectively. cas.cn

The general scope of these reactions is summarized in the table below.

| Nucleophile Type | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Amine | R¹R²NH |  | 4-Amino-2,6-bis(trifluoromethyl)pyridine |

| Thiol | RSH / Base |  | 4-(Alkyl/Aryl)thio-2,6-bis(trifluoromethyl)pyridine |

| Alkoxide | RO⁻Na⁺ |  | 4-Alkoxy-2,6-bis(trifluoromethyl)pyridine |

| Hydroxide | NaOH |  | 4-Hydroxy-2,6-bis(trifluoromethyl)pyridine |

Metal-Catalyzed Reactions

Beyond SNAr, metal-catalyzed reactions provide powerful tools for C-C and C-B bond formation, further expanding the synthetic utility of trifluoromethyl-substituted pyridines.

Direct cross-coupling of the C-F bond is challenging due to its high bond strength. Therefore, a common strategy involves converting the C-F bond or a C-H bond into a more reactive functional group suitable for coupling.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a premier method for forming C-C bonds. For substrates like 2,6-bis(trifluoromethyl)pyridine, the 4-position can be functionalized by first converting it into a boronic acid or a boronic acid pinacol (B44631) ester. researchgate.netkaust.edu.sa This key intermediate, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, can be readily synthesized via iridium-catalyzed borylation (see section 3.2.2). researchgate.net It undergoes efficient Suzuki-Miyaura coupling with a wide range of (hetero)aryl bromides, yielding 4-aryl-2,6-bis(trifluoromethyl)pyridine products in good to excellent yields. researchgate.netkaust.edu.sa This two-step sequence represents a powerful method for installing one of the most strongly electron-withdrawing aromatic groups into complex molecules. researchgate.net

Ullmann Couplings: The Ullmann reaction, which traditionally uses copper to couple aryl halides, has evolved to include copper-catalyzed C-N, C-O, and C-S bond formations. organic-chemistry.org Given the high electrophilicity of the C-4 position in 4-fluoro-2,6-bis(trifluoromethyl)pyridine, Ullmann-type reactions with various nucleophiles are mechanistically plausible, although specific examples with this substrate are less common than SNAr reactions.

Iridium-catalyzed C-H borylation has emerged as a highly efficient and atom-economical method for preparing aryl and heteroaryl boronate esters, which are key precursors for Suzuki-Miyaura couplings. nih.gov This methodology is particularly effective for trifluoromethyl-substituted pyridines. acs.org

For 2,6-disubstituted pyridines, the reaction exhibits excellent regioselectivity. In the case of 2,6-bis(trifluoromethyl)pyridine, C-H borylation occurs exclusively at the sterically most accessible C-4 position, providing a direct and high-yielding route to 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester. researchgate.netacs.org The reaction is driven by sterics, with the bulky iridium catalyst preferentially activating the C-H bond furthest from the existing substituents. acs.orgdigitellinc.com This transformation is compatible with numerous functional groups and can often be performed neatly, without solvent. nih.govacs.org

The table below presents data on the regioselectivity of iridium-catalyzed borylation for various substituted pyridines, highlighting the directing effect of substituents.

| Pyridine Substrate | Substituents | Position of Borylation | Selectivity | Reference |

|---|---|---|---|---|

| 2,3-bis(trifluoromethyl)pyridine | 2-CF₃, 3-CF₃ | 5-position | Specific | acs.org |

| 2,6-bis(trifluoromethyl)pyridine | 2-CF₃, 6-CF₃ | 4-position | Excellent | researchgate.netacs.org |

| 3-bromo-2-(trifluoromethyl)pyridine | 2-CF₃, 3-Br | 5-position | Selective | acs.org |

| 3-methyl-2-(trifluoromethyl)pyridine | 2-CF₃, 3-Me | 5-position | Selective | acs.org |

Palladium-Catalyzed Amination for Ligand Synthesis

The presence of powerful electron-withdrawing groups at the 2, 4, and 6 positions makes 4-Fluoro-2,6-bis(trifluoromethyl)pyridine an excellent substrate for nucleophilic aromatic substitution (SNAr). The fluorine atom at the C4 position is particularly activated and can be displaced by various nucleophiles. Palladium-catalyzed amination, specifically the Buchwald-Hartwig cross-coupling reaction, represents a powerful method for forming C-N bonds and is a cornerstone in the synthesis of complex ligands for catalysis and materials science.

While direct displacement of the fluoride with an amine can occur under thermal conditions, palladium catalysis offers a milder, more efficient, and broader-scope alternative. The reaction typically involves a palladium precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) and a specialized phosphine (B1218219) ligand that facilitates the catalytic cycle. The choice of ligand is crucial and often depends on the specific substrates. For electron-deficient heteroaryl halides, bulky, electron-rich biaryl phosphine ligands have proven effective. nih.gov

The reaction of 4-Fluoro-2,6-bis(trifluoromethyl)pyridine with primary or secondary amines under these conditions is anticipated to proceed selectively at the 4-position, yielding 4-amino-2,6-bis(trifluoromethyl)pyridine derivatives. These products, featuring a highly functionalized pyridine core, are valuable building blocks for constructing multidentate ligands with tailored electronic and steric properties. The selective C-N bond formation at the 4-position of similar 2-fluoro-4-iodopyridine (B1312466) substrates has been demonstrated to be complementary to substitutions at the 2-position, highlighting the utility of this methodology. researchgate.net

| Parameter | Typical Conditions | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | Activates the amine nucleophile and neutralizes the generated HF. |

| Solvent | Toluene, Dioxane, THF | Provides an inert medium for the reaction. |

| Temperature | 80-120 °C | Provides thermal energy to overcome activation barriers. |

Transition-Metal-Catalyzed Incorporation of Fluorine-Containing Groups

Transition-metal-catalyzed reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. beilstein-journals.org The field of fluorine chemistry has particularly benefited from these advancements, leading to novel methods for introducing fluorine-containing moieties into organic molecules. d-nb.info While many methods focus on installing trifluoromethyl groups onto arenes, the reactivity of pre-existing fluorinated building blocks like 4-Fluoro-2,6-bis(trifluoromethyl)pyridine is also of significant interest.

The highly electron-deficient nature of the pyridine ring in 4-Fluoro-2,6-bis(trifluoromethyl)pyridine activates the C-F bond at the 4-position, making it a potential handle for cross-coupling reactions. Palladium- and copper-catalyzed processes could theoretically be employed to replace the fluorine atom with other functional groups, including other fluorine-containing alkyl or aryl groups. However, the strength of the C(sp²)-F bond presents a significant challenge, often requiring harsh conditions or highly specialized catalytic systems for activation. escholarship.org

More commonly, transition-metal catalysis would be applied to derivatives of this pyridine. For instance, if the molecule were further functionalized with a more reactive leaving group (e.g., bromide, iodide, or triflate) at the 3- or 5-position, a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) could be performed. Such strategies would allow for the selective incorporation of diverse groups while retaining the electronically significant 2,6-bis(trifluoromethyl)pyridine core. The electronegativity of the trifluoromethyl groups can also influence the reactivity at other positions on the ring, sometimes triggering unexpected substitution patterns. nih.gov

Other Significant Chemical Transformations

Oxidation and Reduction Pathways of Fluorinated Pyridine Derivatives

The redox chemistry of fluorinated pyridines is a critical aspect of their reactivity. The nitrogen atom in the pyridine ring can undergo oxidation, typically with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. In the case of 4-Fluoro-2,6-bis(trifluoromethyl)pyridine, N-oxidation would further enhance the electron deficiency of the aromatic system.

The reduction of highly electron-deficient pyridines offers a pathway to partially or fully saturated heterocyclic systems. Due to the electron-withdrawing trifluoromethyl groups, 4-Fluoro-2,6-bis(trifluoromethyl)pyridine is expected to have a relatively low reduction potential. researchgate.net Electrochemical methods have been successfully employed for the reduction of related trifluoroacetylpyridinium salts. ucl.ac.uk This process involves a single-electron transfer to generate a radical species, which can then be used in subsequent chemical transformations. ucl.ac.uk Chemical reduction using hydride reagents can also lead to dearomatized dihydropyridine (B1217469) intermediates, which are versatile synthetic precursors.

Cycloaddition Reactions for the Construction of N-Heterocycles

Aromatic systems like pyridine are generally poor participants in cycloaddition reactions because the process requires the disruption of their inherent aromatic stability. However, the reactivity can be significantly altered by the introduction of strong electron-withdrawing or electron-donating groups. The presence of two trifluoromethyl groups on the pyridine ring drastically lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

This electronic feature suggests that 4-Fluoro-2,6-bis(trifluoromethyl)pyridine could potentially act as a dienophile or heterodienophile in inverse-electron-demand Diels-Alder reactions. In such a [4+2] cycloaddition, the electron-deficient pyridine would react with an electron-rich diene. While this pathway is not commonly reported for this specific substrate, it remains a plausible, albeit challenging, transformation for constructing complex bicyclic N-heterocycles. More common are cycloaddition reactions that build a new ring onto a pyridine precursor, such as the [3+2] cycloaddition of N-aminopyridinium salts with fluorinated building blocks to create pyrazolo[1,5-a]pyridines. rsc.org Similarly, pyridinium (B92312) ylides derived from pyridines bearing electron-withdrawing groups have been shown to undergo cycloaddition with alkynes to form indolizine (B1195054) structures. mdpi.com

Dearomatization-Hydrogenation Processes for Fluorinated Piperidine (B6355638) Synthesis

The synthesis of fluorinated piperidines is of great interest in medicinal chemistry, as these motifs can impart unique pharmacological properties. However, their direct synthesis via the hydrogenation of fluorinated pyridines is often hindered by catalyst poisoning and competing hydrodefluorination reactions. springernature.com A significant breakthrough in this area is the development of a one-pot, two-step dearomatization-hydrogenation (DAH) process. springernature.com

This strategy has been successfully applied to a range of fluoropyridine precursors, providing highly diastereoselective access to all-cis-(multi)fluorinated piperidines. springernature.comnih.gov The process typically involves an initial rhodium-catalyzed dearomative hydroboration with a reagent like pinacol borane (B79455) (HBpin), which breaks the aromaticity of the pyridine ring to form a mixture of diene intermediates. This is immediately followed by hydrogenation of these intermediates, often using the same catalyst, to yield the saturated piperidine ring. springernature.com

Given the successful application of this method to pyridines bearing trifluoromethyl groups, it is a highly viable pathway for the conversion of 4-Fluoro-2,6-bis(trifluoromethyl)pyridine into the corresponding cis-4-fluoro-2,6-bis(trifluoromethyl)piperidine. nih.gov The reaction is known for its excellent diastereoselectivity, which is crucial for controlling the spatial orientation of the substituents on the piperidine ring.

| Substrate Example | Catalyst | Reagents | Product | Diastereomeric Ratio | Reference |

| 3-Fluoropyridine | Rh-CAAC complex | 1. HBpin, H₂ | cis-3-Fluoropiperidine | >20:1 | springernature.com |

| 3,5-Difluoropyridine | Rh-CAAC complex | 1. HBpin, H₂ | cis,cis-3,5-Difluoropiperidine | >20:1 | nih.gov |

| 4-(Trifluoromethyl)pyridine (B1295354) | Amine Borane | N/A (Reduction only) | N-Boc-4-(trifluoromethyl)-1,2-dihydropyridine | >20:1 | nih.gov |

Advanced Spectroscopic Characterization of 4 Fluoro 2,6 Bis Trifluoromethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For fluorinated compounds, ¹⁹F NMR is particularly informative, while ¹H and ¹³C NMR provide crucial data on the hydrocarbon framework and carbon backbone, respectively.

¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it an excellent method for identifying and differentiating fluorine atoms in various electronic environments. wikipedia.org In 4-Fluoro-2,6-bis-trifluoromethyl-pyridine, there are two distinct fluorine environments: the fluorine atom attached directly to the pyridine (B92270) ring at the C4 position, and the six fluorine atoms of the two trifluoromethyl (CF₃) groups at the C2 and C6 positions.

The two CF₃ groups are chemically equivalent due to the symmetry of the molecule and are expected to produce a single resonance. The chemical shift for trifluoromethyl groups on a pyridine ring typically appears in a specific region of the ¹⁹F NMR spectrum. For instance, the ¹⁹F NMR signal for the CF₃ group in 2-(Trifluoromethyl)pyridine has been reported. spectrabase.com The strong electron-withdrawing nature of the pyridine ring and the additional fluorine at the C4 position will influence the precise chemical shift.

The single fluorine atom at the C4 position will give rise to a separate resonance. Its chemical shift will be distinct from that of the CF₃ groups due to the different bonding and electronic environment. This fluorine atom is expected to couple with the protons on the pyridine ring and potentially with the fluorine atoms of the CF₃ groups, leading to a complex splitting pattern. Long-range ¹⁹F-¹⁹F coupling is a common feature in polyfluorinated aromatic systems. wikipedia.org

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Environment | Predicted Chemical Shift (δ) ppm | Multiplicity |

| 2,6-bis(CF₃) | -60 to -70 | Singlet or complex multiplet |

| 4-F | -90 to -120 | Multiplet |

Note: Predicted values are based on typical chemical shift ranges for similar fluorinated pyridine derivatives.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the pyridine ring contains two chemically equivalent protons at the C3 and C5 positions. These protons are expected to produce a single signal in the ¹H NMR spectrum.

The chemical shift of these aromatic protons is influenced by the electron-withdrawing effects of the nitrogen atom, the two CF₃ groups, and the fluorine atom. These substituents deshield the protons, causing their resonance to appear at a relatively high chemical shift (downfield). Furthermore, the signal for these protons will likely appear as a multiplet due to coupling with the fluorine atom at the C4 position and potentially long-range coupling with the fluorine atoms of the trifluoromethyl groups. In substituted pyridines, the chemical shifts of ring protons are well-documented and provide a basis for predicting the spectrum of the title compound. rsc.org

Table 2: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-3, H-5 | 7.5 - 8.5 | Multiplet | JH-F and JH-F(CF3) |

Note: Predicted values are based on data for similarly substituted pyridine derivatives. siftdesk.org

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound is expected to show four distinct signals corresponding to the different carbon environments: C2/C6, C3/C5, C4, and the carbon atoms of the two CF₃ groups.

The chemical shifts of the ring carbons are significantly affected by the attached substituents. The carbons directly bonded to the highly electronegative fluorine and nitrogen atoms (C2, C4, C6) will be deshielded and appear at higher chemical shifts. The carbon atoms of the trifluoromethyl groups will appear as a quartet due to coupling with the three attached fluorine atoms. The carbon atoms of the pyridine ring will also exhibit coupling to the attached fluorine atoms, which can be observed in the ¹³C NMR spectrum. For example, studies on other fluorinated pyridines have detailed these C-F coupling constants.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| C-2, C-6 | 145 - 155 | Quartet (due to ¹JC-F of CF₃) | Large ¹JC-F |

| C-3, C-5 | 110 - 120 | Doublet (due to ²JC-F) | Moderate ²JC-F |

| C-4 | 160 - 170 | Doublet (due to ¹JC-F) | Large ¹JC-F |

| CF₃ | 115 - 125 | Quartet (due to ¹JC-F) | Very large ¹JC-F |

Note: Predicted values are based on established substituent effects and data from related fluorinated pyridine compounds. researchgate.net

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, characteristic absorption bands are expected for the C-F, C=C, C=N, and C-N bonds, as well as the vibrations of the pyridine ring.

The strong electron-withdrawing trifluoromethyl groups will have a significant impact on the vibrational frequencies of the pyridine ring. The C-F stretching vibrations of the CF₃ groups typically appear as strong bands in the region of 1100-1300 cm⁻¹. The C-F stretch of the fluorine atom attached to the ring is expected in a similar region. The aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. A detailed vibrational analysis of related molecules like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) provides a reference for these assignments. researchgate.netjocpr.com

Table 4: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch (CF₃) | 1100 - 1300 | Strong |

| C-F Stretch (Ring) | 1000 - 1200 | Strong |

| Pyridine Ring Vibrations | 800 - 1000 | Medium |

Note: Predicted frequencies are based on characteristic group frequencies and data from similar compounds. researchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to nonpolar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are expected to be particularly prominent. The symmetric stretching of the C-CF₃ bonds should also give rise to a strong Raman signal. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule. For instance, comparative FT-IR and Raman studies of pyridine and its derivatives show how different vibrational modes are active in each technique. rsc.orgaps.org

Table 5: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Pyridine Ring Breathing | 950 - 1050 | Strong |

| Symmetric C-CF₃ Stretch | 700 - 800 | Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium |

Note: Predicted Raman shifts are based on the principles of Raman spectroscopy and data from analogous molecules. semanticscholar.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, providing highly accurate mass measurements that are crucial for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the differentiation between elemental compositions that are nominally identical in mass.

For 4-Fluoro-2,6-bis(trifluoromethyl)pyridine, the molecular formula is C₇H₂F₇N. HRMS analysis would verify this composition by matching the experimentally measured mass to the theoretically calculated exact mass with a very low margin of error. The calculated monoisotopic mass for this molecule is 233.00755 Da. uni.lu In practice, the analysis often observes protonated molecules ([M+H]⁺) or other adducts, such as with sodium ([M+Na]⁺). The high precision of HRMS allows for the confident assignment of the molecular formula by distinguishing it from other potential formulas that might have the same nominal mass.

The table below outlines the predicted exact masses for 4-Fluoro-2,6-bis(trifluoromethyl)pyridine and its common adducts, which serve as the benchmark for experimental verification. uni.lu

| Adduct/Ion | Molecular Formula | Predicted m/z |

| [M]⁺ | C₇H₂F₇N | 233.00700 |

| [M+H]⁺ | C₇H₃F₇N | 234.01483 |

| [M+Na]⁺ | C₇H₂F₇NNa | 255.99677 |

| [M+K]⁺ | C₇H₂F₇NK | 271.97071 |

| [M-H]⁻ | C₇HF₇N | 232.00027 |

This data is interactive. Click on the headers to sort.

Experimental data for related compounds demonstrates the power of this technique. For example, in the characterization of 2-phenyl-4,6-bis(trifluoromethyl)pyridine, HRMS analysis found the protonated molecule at an m/z of 292.0556, which corresponded closely to the calculated value of 292.0555 for the formula C₁₃H₈F₆N, thereby confirming its elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from a ground state to a higher energy excited state. In aromatic molecules like pyridine, the principal electronic transitions are the π→π* and n→π* transitions.

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy, high-intensity absorptions. The n→π* (or non-bonding to anti-bonding) transition involves the promotion of an electron from a non-bonding orbital, such as the one containing the lone pair of electrons on the nitrogen atom in the pyridine ring, to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π→π* transitions.

The electronic properties of the pyridine ring in 4-Fluoro-2,6-bis(trifluoromethyl)pyridine are significantly influenced by its substituents. Both the fluorine atom at the 4-position and the two trifluoromethyl (-CF₃) groups at the 2- and 6-positions are strongly electron-withdrawing. nih.gov These groups decrease the electron density on the aromatic ring. This stabilization of the ground state and non-bonding orbitals can lead to a hypsochromic shift (blue shift) of the absorption maxima to shorter wavelengths, as more energy is required to induce the electronic transitions.

While specific experimental λₘₐₓ values for 4-Fluoro-2,6-bis(trifluoromethyl)pyridine are not detailed in the surveyed literature, the expected transitions and substituent effects are summarized below.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Effect of -F and -CF₃ Substituents |

| π→π | π → π | Shorter UV (e.g., < 250 nm) | Hypsochromic shift (to shorter λ) due to stabilization of π orbitals. |

| n→π | n → π | Longer UV (e.g., ~270-300 nm) | Hypsochromic shift (to shorter λ) due to inductive stabilization of the nitrogen lone pair. |

This data is interactive. Click on the headers to sort.

X-Ray Diffraction Analysis for Solid-State Molecular Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a molecule in the solid state. This method provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonds or π-stacking.

A specific crystal structure for 4-Fluoro-2,6-bis(trifluoromethyl)pyridine has not been reported in the surveyed scientific literature. However, analysis of related pyridine derivatives illustrates the detailed structural insights that can be obtained from such an experiment. For example, the analysis of a compound like trans-bis(pyridin-3-yl)ethylene provides a complete picture of its molecular and supramolecular structure. researchgate.net

Should a single crystal of 4-Fluoro-2,6-bis(trifluoromethyl)pyridine be analyzed, the resulting data would provide crucial information, including:

Confirmation of the planar pyridine ring structure.

Precise bond lengths for C-F, C-C, C-N, and the C-F bonds within the trifluoromethyl groups.

Valence bond angles within the ring and between the ring and its substituents.

Intermolecular interactions , which are expected to be dominated by weak C-H···F or C-H···N interactions, given the absence of strong hydrogen bond donors.

The table below shows representative crystallographic data obtained for trans-bis(pyridin-3-yl)ethylene to illustrate the type of information yielded by an X-ray diffraction study. researchgate.net

| Parameter | Example Data (trans-bis(pyridin-3-yl)ethylene) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.4591 |

| b (Å) | 5.5045 |

| c (Å) | 11.7803 |

| β (°) | 99.638 |

| Volume (ų) | 476.86 |

This data is for illustrative purposes only and does not represent the target compound.

Such data would be invaluable for understanding the steric and electronic effects of the fluorinated substituents on the molecular geometry and for rationalizing the compound's physical properties.

Based on a thorough review of available scientific literature, a comprehensive computational and theoretical study focusing specifically on this compound that covers all the requested analytical areas could not be located. While extensive research exists on the computational analysis of other fluorinated pyridine derivatives using Density Functional Theory (DFT), the specific data for this compound regarding its optimized geometry, vibrational frequencies, NMR chemical shifts, molecular electrostatic potential, non-linear optical properties, and thermodynamic properties is not present in the accessible literature.

Computational studies on similar molecules, such as 2-chloro-4-(trifluoromethyl) pyridine and 2-methoxy-3-(trifluoromethyl) pyridine, have been successfully conducted, providing valuable insights into their molecular structure and properties through the methodologies outlined in the request. researchgate.netresearchgate.netjocpr.com These studies confirm the utility of DFT calculations, the GIAO method for NMR predictions, and MEP analysis in characterizing fluorinated pyridines. researchgate.netresearchgate.netjocpr.com

However, as the computational results are highly specific to the exact molecular structure, the findings from these related compounds cannot be extrapolated to accurately describe this compound. The creation of detailed research findings and data tables as requested would require specific published data for this exact compound, which is currently unavailable. Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail.

Applications

In Medicinal Chemistry

Fluorinated pyridine (B92270) scaffolds are of significant interest in drug discovery. The 2,6-bis(trifluoromethyl)pyridine (B1297899) moiety can be incorporated into larger molecules to enhance their therapeutic potential. By using this compound as a synthetic intermediate, medicinal chemists can introduce this group into potential drug candidates to improve properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov The fluorine at the 4-position serves as a convenient handle for attaching the pyridine core to other molecular fragments through nucleophilic substitution.

In Materials Science

The electron-deficient nature of the this compound ring suggests its potential utility in the design of novel organic materials. For instance, it could be used as a monomer or a building block for the synthesis of polymers with specific electronic or physical properties. The high fluorine content could impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy. Derivatives of this compound could find applications in areas such as organic electronics, high-performance polymers, and liquid crystals.

Synthetic Applications and Intermediate Roles of 4 Fluoro 2,6 Bis Trifluoromethyl Pyridine

Precursor for Advanced Fluorinated Heterocycles

The strategic placement of fluorine and trifluoromethyl groups on the pyridine (B92270) ring makes 4-Fluoro-2,6-bis(trifluoromethyl)pyridine an exceptional precursor for advanced fluorinated heterocycles. researchgate.net The electron-deficient nature of the ring, significantly enhanced by the two strongly electron-withdrawing CF3 groups, activates the C4-fluorine atom for nucleophilic aromatic substitution (SNAr). acs.orgstackexchange.com This heightened reactivity allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon.

This reactivity pathway provides a reliable and efficient method for introducing diverse functional groups at the 4-position, leading to the creation of novel and structurally complex pyridine derivatives. acs.org The resulting molecules are themselves valuable building blocks for further chemical transformations. The synthesis of various 3,5-bis(fluoroalkyl)pyrazoles and 2,4-bis(fluoroalkyl)-substituted quinoline (B57606) derivatives exemplifies the broader strategy of using polyfluorinated building blocks to construct complex heterocyclic systems. nih.gov This approach is crucial in medicinal and agricultural chemistry, where the incorporation of fluorine is known to enhance properties like metabolic stability and bioavailability. nih.govresearchgate.net

Building Block in Supramolecular Chemistry and Ligand Synthesis

In the fields of supramolecular chemistry and materials science, fluorinated pyridines are valuable components for designing sophisticated molecular architectures. The pyridine nitrogen atom in 4-Fluoro-2,6-bis(trifluoromethyl)pyridine serves as a coordination site for metal ions, enabling its use as a ligand in the construction of metal-organic frameworks (MOFs) and discrete coordination complexes. mdpi.com

The trifluoromethyl groups exert significant steric and electronic influence on the resulting metal complexes. nsf.gov These bulky, electron-withdrawing groups can dictate the coordination geometry, influence the electronic properties of the metal center, and enhance the thermal and oxidative stability of the final assembly. nsf.gov Research has shown that trifluoromethyl-decorated pyridine ligands can form stable complexes with various metals, including lanthanides like neodymium(III) and europium(III). acs.org For instance, trifluoromethyl-pyridine carboxylic acids have been used to synthesize zinc(II) complexes, where the position of the CF3 group influences the coordination mode and subsequent biological activity. rsc.org The synthesis of complex iridium(III) complexes using fluorinated pyridine-based ligands for applications in photoredox catalysis further underscores the importance of these building blocks in creating functional materials. researchgate.netmdpi.com

Key Intermediate in the Synthesis of Complex Organic Molecules

Trifluoromethyl-substituted pyridines (TFMPs) are critical intermediates in the production of numerous high-value commercial products, particularly in the agrochemical and pharmaceutical sectors. nih.govresearchoutreach.orgresearchoutreach.org The incorporation of a trifluoromethyl group into a molecule can significantly enhance its biological efficacy, metabolic stability, and lipophilicity. ontosight.airsc.org Consequently, building blocks like 4-Fluoro-2,6-bis(trifluoromethyl)pyridine are highly sought after.

There are several established methods for synthesizing TFMP derivatives, including the construction of the pyridine ring from a trifluoromethyl-containing building block or through halogen-exchange fluorination of a trichloromethyl-pyridine precursor. nih.govjst.go.jpgoogle.com These intermediates are then used in subsequent steps to build the final complex molecule. For example, various TFMP derivatives serve as the starting point for insecticides, fungicides, and herbicides. nih.govresearchoutreach.org The herbicide pyroxsulam, for instance, incorporates a 4-(trifluoromethyl)pyridine (B1295354) moiety, which was found to be crucial for its selectivity in wheat crops compared to its phenyl analogue. researchgate.net

| Compound Name | Class | Key Trifluoromethylpyridine Intermediate Type | Application |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) | Post-emergence control of grass weeds. nih.gov |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid derivative | Control of aphids and other sucking insects. researchoutreach.org |

| Pyroxsulam | Herbicide | 2-Methoxy-4-(trifluoromethyl)pyridine | Control of weeds in cereal crops. researchgate.net |

| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Broad-spectrum fungicide for various crops. researchoutreach.org |

| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine derivative | Control of sap-feeding insects. researchoutreach.orgresearchoutreach.org |

Role in the Development of Pyridine-Based Catalysts

The electronic properties of 4-Fluoro-2,6-bis(trifluoromethyl)pyridine make it and its derivatives intriguing candidates for the development of novel pyridine-based catalysts and ligands for catalysis. The two CF3 groups are powerful electron-withdrawing substituents, which significantly lowers the electron density of the pyridine ring and the basicity of the nitrogen atom. This electronic modulation is a key strategy in catalyst design, as the properties of the ligand framework can be fine-tuned to optimize the activity and selectivity of a metal catalyst.

Fluorinated ligands can enhance the stability and reactivity of metal complexes used in catalysis. nsf.gov For example, nickel complexes have been shown to be effective in mediating cross-coupling reactions involving the catalytic activation of C-F bonds in polyfluorinated pyridines. documentsdelivered.comchemrxiv.org The unique electronic environment provided by ligands derived from 4-Fluoro-2,6-bis(trifluoromethyl)pyridine could lead to catalysts with novel reactivity profiles, potentially enabling challenging chemical transformations. While specific applications of this exact compound in catalysis are emerging, the principles of ligand design strongly suggest its potential in this area. researchgate.net

Design and Synthesis of Fluorinated Pyridine Derivatives with Tunable Reactivity

The design and synthesis of fluorinated pyridine derivatives with predictable and controllable reactivity is a cornerstone of modern fluorine chemistry. 4-Fluoro-2,6-bis(trifluoromethyl)pyridine is an exemplary platform for this purpose due to the distinct roles of its substituents. The reactivity of the molecule is dominated by the susceptibility of the C4-fluorine to nucleophilic aromatic substitution (SNAr). acs.orgnih.govresearchgate.net This reaction is highly favored because the anionic intermediate (Meisenheimer complex) is stabilized by the strongly electron-withdrawing CF3 groups and the ring nitrogen. stackexchange.com

This predictable reactivity allows for the systematic synthesis of a library of 4-substituted-2,6-bis(trifluoromethyl)pyridine derivatives. By choosing different nucleophiles, chemists can tune the electronic and steric properties of the resulting molecule. The synthesis of the core 2,6-bis(trifluoromethyl)pyridine (B1297899) structure itself can be achieved through various methods, including the cyclization of ketoxime acetates with hexafluoroacetylacetone (B74370) or the reaction of 2,6-dihalopyridines with trifluoromethylating agents. orgsyn.orgchemicalbook.com This combination of reliable core synthesis and predictable C-F bond functionalization provides a powerful toolkit for creating novel molecules with tailored properties for applications ranging from materials science to drug discovery. nih.govnih.gov

| Substituent | Position | Effect on Reactivity |

|---|---|---|

| Fluoro (-F) | 4 | Serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling functionalization at this position. acs.orgnih.gov |

| Trifluoromethyl (-CF3) | 2 and 6 | Strongly electron-withdrawing, which activates the ring for SNAr at the 4-position by stabilizing the anionic intermediate. stackexchange.com Also enhances metabolic stability in bioactive molecules. nih.gov |

| Pyridine Nitrogen (-N=) | 1 | Acts as an electron sink, stabilizing the negative charge in the SNAr intermediate, particularly when substitution occurs at the 2, 4, or 6 positions. stackexchange.com Also functions as a coordination site for metals. mdpi.com |

Q & A

Q. Table 1: Substituent Effects on Reaction Rates

| Substituent | Reaction Type | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| -F | SNAr | 2.3 × 10⁻³ | |

| -CF₃ | Suzuki Coupling | 1.8 × 10⁻² | |

| -Br | Ullmann Coupling | 5.6 × 10⁻³ |

Advanced: How can computational chemistry predict the regioselectivity of substitution reactions in polyfluorinated pyridines?

Answer:

- Density Functional Theory (DFT) : Calculates activation energies for possible reaction pathways. For example, Fukui indices identify nucleophilic attack sites (e.g., C-4 position in 4-Fluoro-2,6-bis-CF₃-pyridine) .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. THF) on transition states, explaining yield disparities in polar vs. nonpolar solvents .

- QSPR Models : Correlate substituent electronic parameters (σₘ, σₚ) with experimental rate data to predict new derivatives' reactivity .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

Answer:

Contradictions often arise from variations in:

- Catalyst loading : Pd concentrations ≤ 5 mol% minimize side reactions (e.g., homocoupling) .

- Solvent polarity : Polar solvents (DMF, DMSO) stabilize charged intermediates in SNAr, while nonpolar solvents (toluene) favor coupling reactions .

Methodological Recommendations : - Conduct control experiments with/without ligands (e.g., XPhos) to assess their impact.

- Use Arrhenius plots to compare activation energies across studies and identify temperature-dependent anomalies .

- Perform meta-analyses of published data to isolate variables (e.g., purity of starting materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.